Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl- Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl- Lu AA41063 is a potent and selective hA2A receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 851202-49-8
VCID: VC0533714
InChI: InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23)
SMILES: CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Molecular Formula: C16H17F2N3O2S
Molecular Weight: 353.4 g/mol

Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-

CAS No.: 851202-49-8

Cat. No.: VC0533714

Molecular Formula: C16H17F2N3O2S

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl- - 851202-49-8

Specification

Description Lu AA41063 is a potent and selective hA2A receptor antagonist.
CAS No. 851202-49-8
Molecular Formula C16H17F2N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23)
Standard InChI Key KEUJAGGJGBWRFC-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Canonical SMILES CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Appearance Solid powder

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